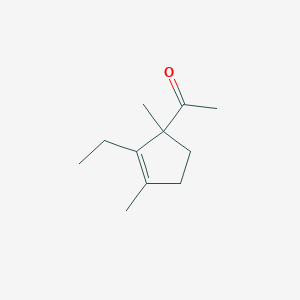

Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI)

Description

“Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI)” is a ketone derivative characterized by a cyclopentenyl ring substituted with ethyl and methyl groups. Its molecular formula is inferred to be C₁₁H₁₈O, derived from the parent structure ethanone (C₂H₃O) attached to a 2-ethyl-1,3-dimethylcyclopentenyl moiety. While direct data on this compound are absent in the provided evidence, its structural analogs suggest properties influenced by steric hindrance from the ethyl and dimethyl groups, which may reduce solubility in polar solvents compared to simpler ketones . Synthesis routes for similar cyclopentenyl ketones involve photochemical reactions (e.g., mercury lamp irradiation for bicyclic systems) or catalytic alkylation, though specifics for this compound remain undocumented .

Properties

CAS No. |

591759-69-2 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(2-ethyl-1,3-dimethylcyclopent-2-en-1-yl)ethanone |

InChI |

InChI=1S/C11H18O/c1-5-10-8(2)6-7-11(10,4)9(3)12/h5-7H2,1-4H3 |

InChI Key |

NVARHWHQJWQHDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(CCC1(C)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor followed by the introduction of the ethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, along with controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process. Purification steps such as distillation or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions vary based on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Fragrance Applications

Fragrance Composition : This compound is primarily utilized in the formulation of fragrances due to its pleasant olfactory properties. It contributes to various scent profiles, enhancing floral and fruity notes. The fragrance industry continually seeks new compounds that can provide stability and unique scent characteristics; Ethanone serves this purpose effectively .

Perfumed Products : It is incorporated into a wide range of perfumed articles, including personal care products, household items, and industrial applications. The compound's ability to impart a muguet-like odor makes it particularly valuable in creating floral fragrance compositions .

Flavoring Applications

Ethanone is also employed as a flavoring agent in food products. Its unique chemical structure allows it to enhance the taste profile of various consumables, providing a fresh and appealing flavor that can be desirable in confectionery and beverages .

Therapeutic Potential

Recent studies have suggested that Ethanone may have potential therapeutic applications. It acts as a modulator of the transient receptor potential melastatin member 8 (TRPM8), which is involved in the sensation of cooling and freshness. This property can be beneficial in developing products aimed at providing relief from inflammatory pain or enhancing the cooling sensation in oral care products like mouthwashes and toothpaste .

Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fragrance Industry | Used in perfumes and scented products | Enhances floral notes; stability under use |

| Flavoring Agents | Incorporated into food and beverage products | Provides appealing flavor profiles |

| Therapeutic Uses | Modulates TRPM8 for cooling sensations | Potential pain relief; enhances freshness perception |

Case Study 1: Fragrance Development

A case study on the development of a new floral perfume highlighted the use of Ethanone as a key ingredient. Its inclusion allowed for a more complex scent profile that appealed to consumers looking for freshness and floral notes. The study demonstrated how Ethanone could modify existing fragrance compositions to enhance their marketability.

Case Study 2: Flavor Enhancement

In culinary applications, Ethanone was tested as a flavor enhancer in fruit-flavored beverages. The results showed that beverages containing Ethanone had significantly higher consumer preference ratings compared to those without it, indicating its effectiveness in improving taste perception.

Mechanism of Action

The mechanism of action for Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) would depend on its specific interactions with molecular targets. Typically, the compound might interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Cyclopentenyl Derivatives : Substituents like ethyl and dimethyl groups likely increase hydrophobicity compared to simpler methyl or unsubstituted analogs, reducing aqueous solubility (e.g., 9.1 g/L for bicyclo[1.1.1]pentane derivatives vs. lower solubility inferred for bulkier substituents) .

- Bicyclic Systems : Bicyclo[2.2.1]heptenyl and bicyclo[4.1.0]heptenyl derivatives exhibit moderate toxicity (e.g., LD₅₀ = 3100 mg/kg), suggesting that increased ring strain or substituent bulk may mitigate acute toxicity compared to aromatic ketones .

Aromatic Substituted Ethanones

- 4′-Methyl acetophenone (C₉H₁₀O): Aromatic ketones generally exhibit higher boiling points (e.g., 225°C) due to stronger intermolecular forces compared to alicyclic analogs. They are widely used in flavoring (FEMA No. 2677) but may pose higher toxicity risks due to aromatic ring reactivity .

- o-Hydroxyacetophenone (C₈H₈O₂): Polar substituents like hydroxyl groups enhance water solubility but introduce toxicity concerns (e.g., murine LD₅₀ = 100 mg/kg via intraperitoneal injection) .

Biological Activity

Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI), also known by its CAS number 591759-69-2, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C11H18O

Molar Mass: 166.26 g/mol

CAS Number: 591759-69-2

The compound features a cyclopentene structure which is known for its reactivity in organic synthesis and potential biological activities.

Ethanone, 1-(2-ethyl-1,3-dimethyl-2-cyclopenten-1-yl)-(9CI) acts primarily as a Lewis acid catalyst , interacting with various biomolecules through electron pair acceptance. This interaction facilitates the formation of new bonds and can lead to significant changes in target molecular structures. The compound is involved in several biochemical pathways:

- Addition Reactions: Participates in nucleophilic conjugate addition reactions typical for α,β-unsaturated ketones.

- Enzyme Interactions: It can act as an enzyme inhibitor or activator depending on the context of the reaction.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Ethanone derivatives have been studied for their antimicrobial effects. For instance, compounds derived from cyclopentene structures have shown promising results against various bacterial strains. A study highlighted the effectiveness of similar compounds in inhibiting growth in pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing cytokine production and inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.

Herbicidal Activity

Recent investigations into herbicidal properties demonstrated that derivatives of this compound exhibit significant herbicidal activity against various weed species. For example, a study reported over 70% inhibition rates against Chenopodium serotinum and Rumex acetosa, indicating strong potential for agricultural applications.

Case Studies

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, ethanone derivatives were tested against a panel of bacteria. The results indicated that at concentrations of 100 µg/mL, several derivatives achieved more than 90% inhibition of bacterial growth compared to control groups. This suggests potential utility in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

A study assessing the anti-inflammatory effects of ethanone derivatives involved treating macrophages with varying concentrations of the compound. Results showed a dose-dependent decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) production, supporting its role as an anti-inflammatory agent.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.